molecular formula C14H15NO5 B3752040 MFCD02355109

MFCD02355109

Cat. No.: B3752040
M. Wt: 277.27 g/mol
InChI Key: ZXTDHZAZGCQFNK-SREVYHEPSA-N
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Description

MFCD02355109 is a chemical compound with unique properties that make it valuable in various scientific fields It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02355109 typically involves a series of chemical reactions that require specific conditions. One common method includes the reaction of trizma base with metal ions such as magnesium, calcium, and barium at a temperature of 65°C and a stoichiometry of 1:1 (ligand to metal ion) . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

MFCD02355109 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and halogens for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

MFCD02355109 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of MFCD02355109 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to MFCD02355109 include other metal-ligand complexes and organic compounds with similar functional groups. Examples include trizma base complexes with different metal ions and other coordination compounds.

Uniqueness

This compound is unique due to its specific combination of functional groups and metal ions, which confer distinct reactivity and stability. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

(Z)-4-oxo-4-(3-propoxycarbonylanilino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-2-8-20-14(19)10-4-3-5-11(9-10)15-12(16)6-7-13(17)18/h3-7,9H,2,8H2,1H3,(H,15,16)(H,17,18)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTDHZAZGCQFNK-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.